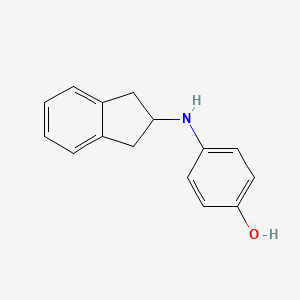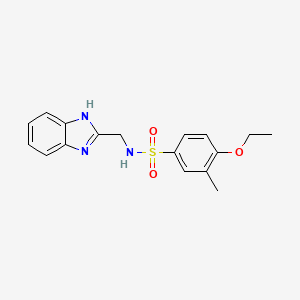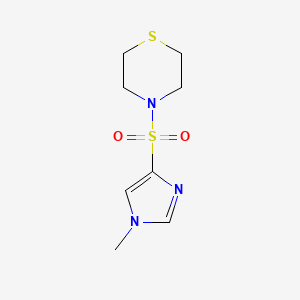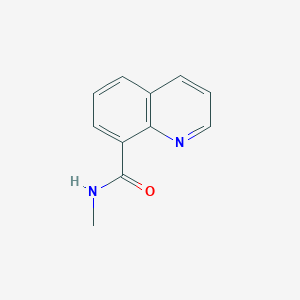![molecular formula C22H18N2O3S B7440960 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of pharmacological properties, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X is not fully understood, but studies have suggested that it may act through several different pathways. One proposed mechanism of action is that this compound X inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, studies have suggested that this compound X may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound X can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, studies have suggested that this compound X may have potential neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X in lab experiments is that it exhibits potent anti-inflammatory and anti-cancer activity, making it a promising candidate for further drug development. Additionally, this compound X has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using this compound X in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X. One area of interest is further elucidating its mechanism of action, which may help to identify additional therapeutic applications. Additionally, future research could focus on optimizing the synthesis of this compound X to improve its yield and purity. Furthermore, studies could investigate the potential of this compound X as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Overall, the potential therapeutic applications of this compound X make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X involves several steps, including the reaction of 2-methyl-1,3-oxazole with 4-bromoaniline to form an intermediate product, which is then reacted with 1,2-dihydroacenaphthylene-5-sulfonyl chloride to yield the final product. The synthesis of this compound X has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide X has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for neurodegenerative diseases. Studies have shown that this compound X exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound X has been shown to induce apoptosis in cancer cells, making it a promising candidate for further anti-cancer drug development. Furthermore, studies have suggested that this compound X may have potential neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-23-13-20(27-14)15-7-10-18(11-8-15)24-28(25,26)21-12-9-17-6-5-16-3-2-4-19(21)22(16)17/h2-4,7-13,24H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBWCLECSPYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B7440904.png)





![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)


